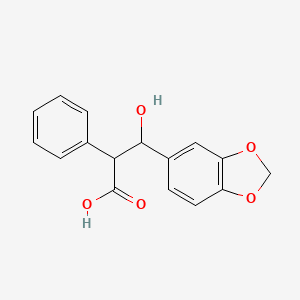![molecular formula C10H15NO3 B14002394 4-[Bis(2-hydroxyethyl)amino]phenol CAS No. 2198-51-8](/img/structure/B14002394.png)
4-[Bis(2-hydroxyethyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C10H15NO3. It is a phenolic compound substituted with a bis(2-hydroxyethyl)amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 4-[Bis(2-hydroxyethyl)amino]phenol typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The process is characterized by moderate reaction conditions, high yield, and ease of industrial scalability .
Analyse Des Réactions Chimiques
4-[Bis(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Applications De Recherche Scientifique
4-[Bis(2-hydroxyethyl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-[Bis(2-hydroxyethyl)amino]phenol can be compared with other similar compounds, such as:
4-[Bis(2-hydroxyethyl)amino]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
4-[Bis(2-hydroxyethyl)amino]methylphenol: This compound has a methyl group attached to the phenol ring.
4-[Bis(2-hydroxyethyl)amino]anisole: This compound has a methoxy group attached to the phenol ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2198-51-8 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-[bis(2-hydroxyethyl)amino]phenol |
InChI |
InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2 |
Clé InChI |
DBXKIYHVQNCBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)

![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)

![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

